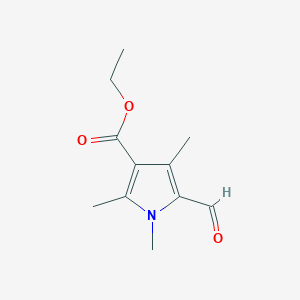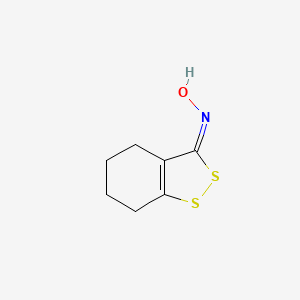
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine, also known as N-TBDH, is an organic compound that is widely used in scientific research. N-TBDH is a versatile compound that can be used in a variety of lab experiments, ranging from organic synthesis to biochemistry. N-TBDH is a relatively new compound and has been used in scientific research since the mid-2000s.
Wissenschaftliche Forschungsanwendungen
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine is used in a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a reactant in medicinal chemistry. This compound has also been used in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs. Additionally, this compound has been used in the study of proteins and enzymes, such as kinases and phosphatases.
Wirkmechanismus
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine acts as a proton donor, which means it can donate a proton to an electron-deficient species. This allows this compound to act as a catalyst in organic synthesis, biochemistry, and medicinal chemistry. This compound can also act as a nucleophile, which means it can react with electrophiles. This allows this compound to react with substrates and form new products.
Biochemical and Physiological Effects
This compound has been used in the study of proteins and enzymes, such as kinases and phosphatases. This compound has been found to be effective in inhibiting the activity of these enzymes, which can lead to changes in the biochemical and physiological processes of the body. Additionally, this compound has been found to be effective in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine has several advantages when used in lab experiments. It is a versatile compound that can be used in a variety of lab experiments, ranging from organic synthesis to biochemistry. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is a relatively new compound and has not been extensively studied. Therefore, it is important to be aware of the potential limitations of using this compound in lab experiments.
Zukünftige Richtungen
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine is a relatively new compound and there are many potential future directions for its use in scientific research. One potential future direction is to further investigate the biochemical and physiological effects of this compound in the study of proteins and enzymes, such as kinases and phosphatases. Additionally, further research could be done on the use of this compound in the synthesis of complex pharmaceuticals, such as antibiotics and cancer drugs. Additionally, this compound could be used in the development of new organic synthesis methods and catalysts. Finally, further research could be done to investigate the potential toxicity of this compound in lab experiments.
Synthesemethoden
N-(4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene)hydroxylamine can be synthesized by the reaction of 4,5,6,7-tetrahydro-3H-1,2-benzodithiol-3-ylidene with hydroxyl amine. The reaction occurs in an aqueous solution at room temperature and is catalyzed by an acid such as hydrochloric acid. The reaction results in the formation of this compound and the by-product of water. The reaction can be monitored by thin-layer chromatography and the final product can be isolated by column chromatography.
Eigenschaften
IUPAC Name |
(NE)-N-(4,5,6,7-tetrahydro-1,2-benzodithiol-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS2/c9-8-7-5-3-1-2-4-6(5)10-11-7/h9H,1-4H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBNYOVSUFBBRK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO)SS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)/C(=N\O)/SS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


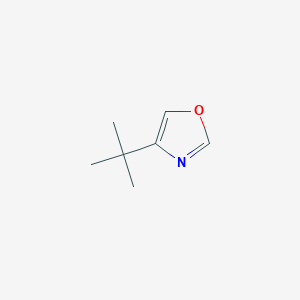



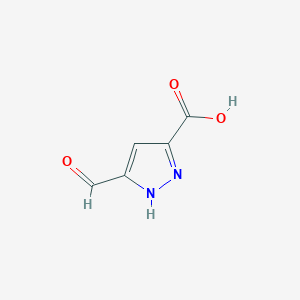


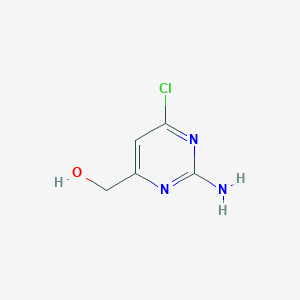

![1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6612066.png)
![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)

